molecular formula C21H24O5 B15042116 4-Acetyl-2-methoxyphenyl [5-methyl-2-(propan-2-yl)phenoxy]acetate

4-Acetyl-2-methoxyphenyl [5-methyl-2-(propan-2-yl)phenoxy]acetate

Cat. No.: B15042116
M. Wt: 356.4 g/mol
InChI Key: IXZIGLKDQUPFIT-UHFFFAOYSA-N
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Description

4-Acetyl-2-methoxyphenyl 2-[5-methyl-2-(propan-2-yl)phenoxy]acetate is an organic compound that belongs to the class of phenyl acetates This compound is characterized by the presence of an acetyl group, a methoxy group, and a phenoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-2-methoxyphenyl 2-[5-methyl-2-(propan-2-yl)phenoxy]acetate typically involves the esterification of 4-acetyl-2-methoxyphenol with 2-[5-methyl-2-(propan-2-yl)phenoxy]acetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Common industrial methods include the use of automated systems for precise control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-2-methoxyphenyl 2-[5-methyl-2-(propan-2-yl)phenoxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenyl acetates .

Scientific Research Applications

4-Acetyl-2-methoxyphenyl 2-[5-methyl-2-(propan-2-yl)phenoxy]acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 4-acetyl-2-methoxyphenyl 2-[5-methyl-2-(propan-2-yl)phenoxy]acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    4-Acetyl-2-methoxyphenol: Shares the acetyl and methoxy groups but lacks the phenoxyacetate moiety.

    2-[5-Methyl-2-(propan-2-yl)phenoxy]acetic acid: Contains the phenoxyacetate moiety but lacks the acetyl and methoxy groups.

Uniqueness

4-Acetyl-2-methoxyphenyl 2-[5-methyl-2-(propan-2-yl)phenoxy]acetate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C21H24O5

Molecular Weight

356.4 g/mol

IUPAC Name

(4-acetyl-2-methoxyphenyl) 2-(5-methyl-2-propan-2-ylphenoxy)acetate

InChI

InChI=1S/C21H24O5/c1-13(2)17-8-6-14(3)10-19(17)25-12-21(23)26-18-9-7-16(15(4)22)11-20(18)24-5/h6-11,13H,12H2,1-5H3

InChI Key

IXZIGLKDQUPFIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)OC2=C(C=C(C=C2)C(=O)C)OC

Origin of Product

United States

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